molecular formula C9H13N3O4 B1670253 2'-Deoxycytidine CAS No. 951-77-9

2'-Deoxycytidine

Cat. No.: B1670253
CAS No.: 951-77-9
M. Wt: 227.22 g/mol
InChI Key: CKTSBUTUHBMZGZ-SHYZEUOFSA-N
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Description

2'-Deoxycytidine is a pyrimidine deoxyribonucleoside integral to DNA synthesis, serving as a precursor for nucleotide polymerization. Structurally, it comprises a cytosine base linked to a deoxyribose sugar via a β-N1-glycosidic bond. Its derivatives are critical in molecular biology, oncology, and epigenetics, particularly as substrates for DNA synthesis (e.g., in automated phosphoramidite-based oligonucleotide synthesis ) and as modulators of DNA methylation (e.g., 5-aza-2'-deoxycytidine, a DNA methyltransferase inhibitor) . The compound also serves as a scaffold for synthesizing antimetabolites, such as gemcitabine (2',2'-difluorodeoxycytidine), which disrupt DNA replication in cancer cells .

Mechanism of Action

2’-Deoxycytidine: (also known as dC or deoxycytidine ) primarily targets thymidine kinase 2 (TK2), an enzyme found in the mitochondria of human cells. TK2 plays a crucial role in nucleotide metabolism by phosphorylating deoxycytidine to form deoxycytidine monophosphate (dCMP). This phosphorylation step is essential for DNA synthesis and repair within the mitochondria .

Mode of Action:

Here’s how 2’-Deoxycytidine interacts with its target, TK2:

Biochemical Analysis

Biochemical Properties

2’-Deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It forms deoxycytidine triphosphate (dCTP) upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . It is also the substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine . These interactions are essential for the normal functioning of the cell and contribute to the complexity of biochemical reactions within the cell.

Cellular Effects

2’-Deoxycytidine has significant effects on various types of cells and cellular processes. It influences cell function by participating in DNA synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can slow the cell cycle by interfering with the methylation of the P15/INK4B gene, increasing the expression of P15/INK4B protein which subdues the transformation of myelodysplastic syndrome (MDS) to leukemia .

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be phosphorylated at C5’ of the deoxyribose by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This process is crucial for the synthesis of DNA and the regulation of gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxycytidine can change. It has been shown that 2’-Deoxycytidine can induce DNA damage, increase the formation of DNA double-strand breaks, and transcriptionally downregulate important oncogenes . These effects can influence the long-term cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2’-Deoxycytidine can vary with different dosages in animal models. For instance, both low dose and intensive therapy with 2’-Deoxycytidine can reduce the proliferative potential of tumor stem cells in animal models

Metabolic Pathways

2’-Deoxycytidine is involved in several metabolic pathways. It is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its (in)activation .

Biological Activity

2'-Deoxycytidine (dC) is a nucleoside that plays a crucial role in DNA synthesis and repair. Its biological activity has been extensively studied, particularly in the context of cancer therapy and cellular metabolism. This article explores the various aspects of dC's biological activity, including its mechanisms of action, therapeutic applications, and interactions with other compounds.

Overview of this compound

This compound is a pyrimidine nucleoside composed of a cytosine base linked to a deoxyribose sugar. It is a building block of DNA, where it pairs with deoxyguanosine. The phosphorylation of dC to form dCMP, dCDP, and dCTP is essential for DNA synthesis and repair processes.

1. Incorporation into DNA

dC is incorporated into DNA during replication. Its incorporation can influence the stability and integrity of the DNA strand. Studies have shown that modifications to dC can lead to significant changes in DNA dynamics and function, impacting processes such as transcription and replication fidelity .

2. Interaction with Enzymes

dC acts as a substrate for various kinases, including deoxycytidine kinase (dCK), which phosphorylates it to dCMP. This step is critical for the activation of nucleoside analogs used in chemotherapy. A deficiency in dCK can lead to resistance against certain chemotherapeutic agents, highlighting the importance of dC in cancer treatment .

1. Cancer Treatment

This compound is involved in the mechanism of several antimetabolite drugs, such as gemcitabine (2',2'-difluoro-2'-deoxycytidine). Gemcitabine is widely used in treating various cancers, including pancreatic and non-small cell lung cancer. It exerts its cytotoxic effects by incorporating into DNA and inhibiting DNA synthesis .

2. DNA Methylation Inhibition

5-Aza-2'-deoxycytidine (5-Aza-dC) is a demethylating agent that incorporates into DNA and inhibits DNA methyltransferases, leading to the reactivation of silenced tumor suppressor genes. This mechanism has been shown to induce apoptosis in cancer cells and enhance the effectiveness of other chemotherapy agents .

Study on Apoptosis Induction

A comparative study evaluated the effects of 5-Aza-dC against valproic acid and trichostatin A on SW480 colon cancer cells. The study found that 5-Aza-dC significantly induced apoptosis, although less effectively than trichostatin A. The percentage of apoptotic cells was quantified using flow cytometry, demonstrating the potential of 5-Aza-dC as an effective agent in cancer therapy .

TreatmentConcentration% Apoptosis
Control-10%
5-Aza-dC2.5 μM25%
VPA5 μM20%
TSA1.5 μM40%

Research Findings

Recent research has focused on understanding how modifications to dC can affect its biological activity:

  • Oxidative Damage : Studies indicate that dC is susceptible to oxidative damage during lipid peroxidation, forming adducts that can compromise DNA integrity .
  • Resistance Mechanisms : Research has identified mechanisms by which cancer cells develop resistance to nucleoside analogs through alterations in dCK expression levels .

Chemical Reactions Analysis

Oxidation

2'-Deoxycytidine can undergo oxidation reactions, leading to the formation of 2'-deoxyuridine.

  • Common oxidizing agents : Potassium permanganate and hydrogen peroxide

  • Major product : 2'-Deoxyuridine

Reduction

Reduction reactions can convert this compound back to its nucleoside form.

  • Reducing agents : Sodium borohydride

  • Major product : Deoxycytidine

Substitution

This compound can undergo substitution reactions where the amino group is replaced by other functional groups.

  • Reagents : Acetic anhydride and various alkylating agents

  • Products : Various substituted cytidine derivatives

Reactions with SO4˙− Radicals

Reactions of SO4˙− with 2′-deoxycytidine lead to different intermediates (base radicals) .

  • In the reaction of SO4˙− with 2′-deoxycytidine, a transient is observed with a λmax = 400 nm, shifted to 450 nm at pH 3 .

  • The major component (λmax ≈ 385 nm) does not react with O2 and has been attributed to an N-centered radical formed upon sulfate release and deprotonation at nitrogen .

  • Free cytosine is formed in low yields upon electron-beam irradiation .

Reaction with Epoxides

Deoxycytidine reacts with epoxides at various sites, including oxygen and nitrogen atoms .

  • The reaction products can be separated using HPLC .

  • Alkylation products of deoxycytidine with propylene oxide (PO) and trichloropropylene oxide (TCPO) have been identified .

  • O2-alkyl deoxycytidine is less stable in alkali and acid .

HPLC Retention Times and UV Spectra of Fractions

FractionPeak maximum aAbsorbance ratio 254/280 nmRetention times (rain)
PO-I2632.292
PO-22770.403
PO-32820.314
PO-42940.266
TCPO-12632.092
TCPO-22770.373
TCPO-32810.264
EC-12641.94
EC-22760.40
EC-32810.35
EC-42930.25
GI-12632.282
GI-22780.373

Reaction with Oxidized Linoleate

This compound can be modified by lipid peroxidation reactions .

  • This compound (dC) could be a major target of modification by lipid peroxidation reactions .

  • Upon incubation with oxidized linoleate, dC was significantly modified .

  • The major product in dC/linoleate was identified as the 2-oxo-heptyl-substituted 3,N(4)-etheno-dC .

  • The same adduct was also produced upon reaction of dC with 4-oxo-2-nonenal (ONE), suggesting that ONE might represent the major reactive species that modifies DNA during lipid peroxidation .

  • ONE preferentially reacted with dC residues in double-stranded DNA .

Chemical Decomposition of 5-Aza-2′-deoxycytidine (Decitabine)

5-Aza-2′-deoxycytidine (DAC) decomposes into a plethora of products, formed by hydrolytic opening and deformylation of the triazine ring, in addition to anomerization and possibly other changes in the sugar ring structure . DAC is chemically unstable in aqueous solutions .

Q & A

Basic Research Questions

Q. Q1. What are the structural and physicochemical properties of 2'-Deoxycytidine, and how do they influence its biochemical roles?

Answer: this compound (C₉H₁₃N₃O₄, MW 227.22) is a deoxyribonucleoside comprising cytosine linked to 2'-deoxyribose. Its planar pyrimidine ring and hydroxyl-free 2' position enable stable incorporation into DNA. Key physicochemical data include:

  • IUPAC Name : 4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone .
  • Spectral Data : High-resolution mass spectrometry (HRMS) and NMR confirm stereochemistry and purity, critical for reproducibility in enzymatic studies .
    Structural analogs like 5-hydroxymethyl-2'-deoxycytidine (5hmdC) exhibit distinct base-pairing behaviors due to modified functional groups, impacting epigenetic studies .

Q. Q2. How is this compound synthesized and purified for experimental use?

Answer:

  • Synthesis : Phosphoramidite chemistry is commonly used for nucleoside synthesis, with modifications (e.g., N4-alkylation) achieved via reductive amination or Suzuki coupling .
  • Purification : Reverse-phase HPLC with UV detection (λ = 270 nm) ensures >98% purity. For phosphorylated derivatives (e.g., dCDP, dCTP), ion-exchange chromatography removes residual ATP or inorganic phosphates .
  • Validation : LC-MS and ¹H/¹³C-NMR verify identity, while enzymatic assays (e.g., deoxycytidine kinase activity) confirm functional integrity .

Q. Q3. What is the role of this compound in DNA replication and repair mechanisms?

Answer: As a DNA precursor, this compound is phosphorylated to dCTP by deoxycytidine kinase (DCK) and nucleoside diphosphate kinases. dCTP incorporation into DNA is error-prone in mismatched base-pairing (e.g., dC:dG vs. dC:dA), requiring proofreading by DNA polymerase ε . In repair pathways, 5-methyl-2'-deoxycytidine (5-mdC) undergoes oxidative demethylation via TET enzymes, influencing epigenetic regulation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in this compound’s metabolic flux data across different cell types?

Answer:

  • Tracer Studies : Use ¹³C-labeled this compound to track incorporation into DNA vs. salvage pathways. Compare flux in TK2-deficient vs. wild-type cells to isolate kinase-specific effects .
  • Enzyme Profiling : Quantify DCK and deoxycytidine deaminase (DCTD) activity via LC-MS/MS, as their ratios determine dCTP vs. dUMP production .
  • Data Normalization : Control for cell-cycle phase (e.g., S-phase dCTP demand) using flow cytometry and synchronize cultures to reduce variability .

Q. Q5. What experimental designs optimize the study of this compound analogs in epigenetic modulation?

Answer:

  • Analog Design : Introduce modifications at N4 (e.g., N4-dodecyl) or C5 (e.g., 5-methyl) to alter DNA methylation patterns. Use X-ray crystallography (1.6 Å resolution) to validate base-pairing with modified adenosines .
  • Methylation Analysis : Hydrolyze DNA to nucleosides, then quantify 5-mdC and 5hmdC via UHPLC-ESI-MS/MS with isotope-labeled internal standards (e.g., ¹⁵N-dC) .
  • Functional Assays : Apply CRISPR-Cas9 to knock out TET enzymes and assess retention of methylation marks in promoter regions .

Q. Q6. How do researchers address challenges in quantifying this compound derivatives in complex biological matrices?

Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate nucleosides from proteins and lipids. For phosphorylated derivatives (dCDP/dCTP), acidic precipitation preserves labile phosphate groups .
  • Analytical Methods :
    • LC-MS : Employ HILIC columns for polar metabolites, with MRM transitions m/z 228→112 (dC) and m/z 388→152 (dCDP) .
    • Enzymatic Conversion : Treat samples with alkaline phosphatase to dephosphorylate nucleotides, simplifying quantification .

Q. Q7. What strategies mitigate off-target effects when using this compound analogs in cancer therapy studies?

Answer:

  • Selective Activation : Use tumor-specific promoters to express DCK, limiting prodrug activation (e.g., gemcitabine) to malignant cells .
  • Resistance Profiling : Perform whole-exome sequencing on PDX models to identify mutations in DCK or CDA (cytidine deaminase) that confer analog resistance .
  • Combination Therapy : Co-administer deoxycytidine analogs with checkpoint inhibitors (e.g., anti-PD-1) to enhance immune recognition of DNA-damaged cells .

Q. Data Contradictions and Validation

Q. Q8. How to reconcile discrepancies in reported IC₅₀ values for this compound kinase inhibitors?

Answer:

  • Assay Conditions : Standardize ATP concentrations (1–5 mM) and pH (7.4) to mimic physiological kinase activity. Note that Mg²⁺ chelators (e.g., EDTA) artificially suppress IC₅₀ .
  • Cell Permeability : Use radiolabeled [³H]-2'-deoxycytidine to distinguish intracellular vs. extracellular inhibitor efficacy .
  • Orthogonal Validation : Cross-verify with CRISPR-based DCK knockout models to confirm inhibitor specificity .

Q. Q9. Why do methylation levels of 5hmdC vary significantly between bisulfite sequencing and mass spectrometry?

Answer:

  • Bisulfite Bias : Bisulfite treatment deaminates unmethylated cytosines but spares 5hmdC, leading to overestimation. Use oxidative bisulfite sequencing (oxBS-Seq) to resolve 5-mdC from 5hmdC .
  • MS Limitations : Matrix effects in ESI-MS can suppress 5hmdC ionization. Normalize to stable isotope standards (e.g., D3-5hmdC) and validate with enzymatic assays (TET1 oxidation) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs of 2'-Deoxycytidine

Compound Structural Modification Key Properties/Applications Reference Studies
5-Aza-2'-Deoxycytidine 5-C position: N replaces C (azacitidine analog) DNA hypomethylation; reactivates tumor suppressor genes (e.g., p16/CDKN2 in colon cancer) . Induces apoptosis in SW480 cells at 2.5 µM but less potent than trichostatin A .
2',2'-Difluorodeoxycytidine (Gemcitabine) 2'-OH replaced with two fluorine atoms Antimetabolite: Inhibits DNA synthesis via dFdCTP incorporation. 20-fold higher intracellular triphosphate retention vs. ara-C; IC₅₀ = 1 ng/mL in leukemia cells .
2'-Deoxy-1-methylpseudocytidine 1-N replaced with C; 5-C methylated Enhanced acid stability; cost-effective oligonucleotide synthesis. Pairs with complementary nucleotides in synthetic genetic systems .
5-Fluoro-2'-Deoxycytidine 5-C fluorinated Probes DNA methyltransferase mechanisms; lower apoptotic activity vs. trichostatin A in hepatoma cells .
3'-Deoxycytidine 3'-OH removed Inactive against HCV replication (IC₅₀ > 100 µM) vs. 2'-C-methylcytidine (IC₅₀ = 1.13 µM) .

Comparative Mechanisms in Oncology

Epigenetic Modifiers

  • 5-Aza-2'-Deoxycytidine : Demethylates p16/CDKN2 promoter, restoring cell cycle control in RKO colon cancer cells (19.97-fold mRNA upregulation at therapeutic doses) . However, in SW480 cells, it exhibits weaker apoptosis induction (24–48 h exposure) compared to histone deacetylase inhibitors (trichostatin A: 1.5 µM, 48 h) .
  • Valproic Acid/Trichostatin A : Synergistic effects with 5-Aza-2'-deoxycytidine in upregulating p16INK4a and p14ARF in Caco-2 cells, but trichostatin A dominates apoptotic pathways .

Antimetabolites

  • Gemcitabine vs. Ara-C :
    • Transport Efficiency : dFdC uptake is 65% faster than ara-C .
    • Kinase Affinity : Deoxycytidine kinase favors dFdC (Km = 3.6 µM) over ara-C (Km = 8.8 µM) .
    • Triphosphate Stability : dFdCTP half-life >16 h vs. ara-CTP (t₁/₂ = 0.7 h), prolonging DNA synthesis inhibition .

Key Research Findings and Contradictions

Efficacy in Apoptosis : While 5-Aza-2'-deoxycytidine restores tumor suppressor genes, its apoptotic potency is context-dependent. In SW480 cells, trichostatin A outperforms it , but in RKO cells, 5-Aza-2'-deoxycytidine alone increases p16 expression 20-fold .

Metabolic Engineering : Engineered E. coli strains overproduce this compound by bypassing feedback inhibition (e.g., modifying ribonucleotide reductase and deoxycytidine deaminase) .

Resistance Mechanisms : Pyrimidine biosynthesis upregulation (e.g., dCTP in UMUC3GR cells) counteracts gemcitabine by molecular competition .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
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InChI Key

CKTSBUTUHBMZGZ-SHYZEUOFSA-N
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Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
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Molecular Formula

C9H13N3O4
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DSSTOX Substance ID

DTXSID70883620
Record name Cytidine, 2'-deoxy-
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Molecular Weight

227.22 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Deoxycytidine
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Solubility

870 mg/mL
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CAS No.

951-77-9, 56905-41-0
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Melting Point

207 - 210 °C
Record name Deoxycytidine
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